N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxy group, a dimethylpentyl chain, and a tolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4,4-dimethylpentanol and m-tolylacetic acid.
Formation of Intermediate: The hydroxy group of 3-hydroxy-4,4-dimethylpentanol is protected, and the resulting intermediate is reacted with m-tolylacetic acid to form an ester.
Amidation: The ester is then converted to the corresponding amide through an amidation reaction, often using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group may participate in hydrogen bonding, while the amide group can interact with enzymes or receptors. The tolyl group may contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-4,4-dimethylpentyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group.
N-(3-hydroxy-4,4-dimethylpentyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group.
N-(3-hydroxy-4,4-dimethylpentyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity compared to its ortho- and para- counterparts.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-6-5-7-13(10-12)11-15(19)17-9-8-14(18)16(2,3)4/h5-7,10,14,18H,8-9,11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCXESHIHJIUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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